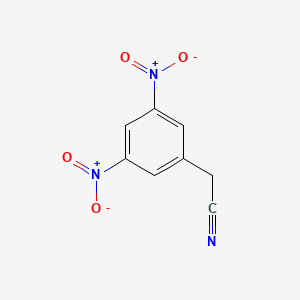
2-(3,5-Dinitrophenyl)acetonitrile
描述
2-(3,5-Dinitrophenyl)acetonitrile: is an organic compound with the molecular formula C8H5N3O4 and a molecular weight of 207.14 g/mol It is characterized by the presence of a nitrile group attached to a phenyl ring substituted with two nitro groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: 2-(3,5-Dinitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dinitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, yielding the desired nitrile compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
化学反应分析
Types of Reactions: 2-(3,5-Dinitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 2-(3,5-Diaminophenyl)acetonitrile.
Substitution: Various amides or esters.
Hydrolysis: 2-(3,5-Dinitrophenyl)acetic acid.
科学研究应用
2-(3,5-Dinitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers or other materials.
Analytical Chemistry: It can be used as a reagent for the detection and quantification of certain analytes
作用机制
The mechanism of action of 2-(3,5-Dinitrophenyl)acetonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, reacting with nucleophiles to form new bonds .
相似化合物的比较
2-(4-Nitrophenyl)acetonitrile: Similar structure but with only one nitro group.
3,5-Dinitrobenzyl cyanide: Similar structure but with a different functional group attached to the benzene ring.
2-(3,5-Dinitrophenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile
Uniqueness: 2-(3,5-Dinitrophenyl)acetonitrile is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. The nitrile group also provides a versatile functional group for further chemical transformations .
属性
IUPAC Name |
2-(3,5-dinitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-2-1-6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLQNRAZKRDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


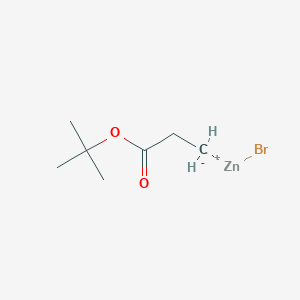
![(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid](/img/structure/B3214394.png)


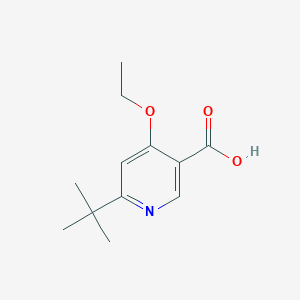

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3214423.png)
![4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214425.png)
![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)
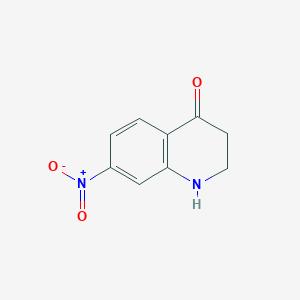
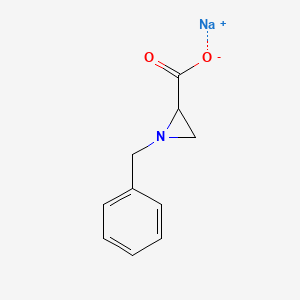
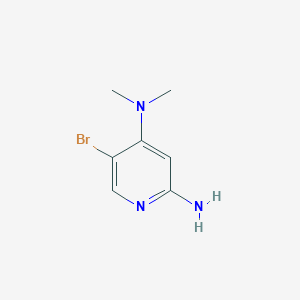

![Ethyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B3214483.png)
